molecular formula C30H28N2O3 B11708711 4,4'-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}

4,4'-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}

Cat. No.: B11708711
M. Wt: 464.6 g/mol
InChI Key: OWJSGXBCHPQLAY-UHFFFAOYSA-N
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Description

4,4’-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline} is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its structure consists of two aniline groups connected by an oxygen bridge, with each aniline group further substituted by an ethoxyphenylmethylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline} typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4,4’-oxydianiline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, where they undergo the condensation reaction. The product is then separated and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine groups to amine groups.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline} has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,4’-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline} involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-oxybis{N-[(E)-(3-methoxyphenyl)methylidene]aniline}
  • 4,4’-oxybis{N-[(E)-phenylmethylene]aniline}
  • 4,4’-oxybis{N-[(E)-(2,4-dichlorophenyl)methylidene]aniline}

Uniqueness

4,4’-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline} is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

Molecular Formula

C30H28N2O3

Molecular Weight

464.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-[4-[4-[(4-ethoxyphenyl)methylideneamino]phenoxy]phenyl]methanimine

InChI

InChI=1S/C30H28N2O3/c1-3-33-27-13-5-23(6-14-27)21-31-25-9-17-29(18-10-25)35-30-19-11-26(12-20-30)32-22-24-7-15-28(16-8-24)34-4-2/h5-22H,3-4H2,1-2H3

InChI Key

OWJSGXBCHPQLAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OCC

Origin of Product

United States

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